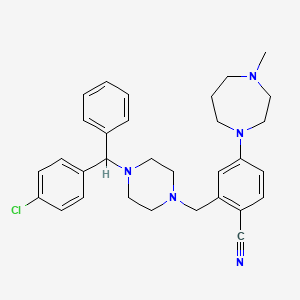

Hcv-IN-34

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H36ClN5 |

|---|---|

Molecular Weight |

514.1 g/mol |

IUPAC Name |

2-[[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methyl]-4-(4-methyl-1,4-diazepan-1-yl)benzonitrile |

InChI |

InChI=1S/C31H36ClN5/c1-34-14-5-15-36(19-16-34)30-13-10-27(23-33)28(22-30)24-35-17-20-37(21-18-35)31(25-6-3-2-4-7-25)26-8-11-29(32)12-9-26/h2-4,6-13,22,31H,5,14-21,24H2,1H3 |

InChI Key |

SMHJTFBKCKZDSO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCN(CC1)C2=CC(=C(C=C2)C#N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of HCV-IN-34 Against HCV Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

HCV-IN-34, also identified as compound 3i in seminal research, is a potent inhibitor of Hepatitis C Virus (HCV) replication. Contrary to initial hypotheses targeting the viral polymerase, comprehensive studies have elucidated that this compound acts at the initial stage of the viral lifecycle: HCV entry into the host hepatocyte . This technical guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of HCV Entry

This compound is a novel 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivative that has been demonstrated to be a highly effective HCV entry inhibitor.[1] Its primary mechanism involves disrupting the initial interaction between the virus and the host cell, thereby preventing the subsequent steps of viral RNA replication and protein synthesis.

The entry of HCV into hepatocytes is a complex, multi-step process involving several host cell surface receptors and viral envelope glycoproteins.[2][3] Key viral players are the envelope glycoproteins E1 and E2, while host receptors include the scavenger receptor class B type I (SR-BI), the tetraspanin CD81, and the tight junction proteins claudin-1 and occludin.[2][3]

Studies suggest that this compound may exert its inhibitory effect by targeting the HCV E1 glycoprotein.[1] By binding to E1, this compound is thought to induce conformational changes that prevent the proper formation or function of the E1-E2 heterodimer, which is essential for the fusion of the viral envelope with the host cell membrane. This action effectively blocks the virus from delivering its genetic material into the cell.

Signaling Pathway of HCV Entry and Proposed Inhibition by this compound

The following diagram illustrates the key stages of HCV entry and the proposed point of intervention for this compound.

Caption: Proposed mechanism of this compound action on the HCV entry pathway.

Quantitative Data

The antiviral activity and cytotoxicity of this compound (compound 3i) and its analogs have been quantified in cell-based assays. The following tables summarize the key findings from the primary research.[1]

Table 1: Anti-HCV Activity and Cytotoxicity of this compound and Analogs

| Compound | EC50 (µM)a | CC50 (µM)b | SIc |

| This compound (3i) | 0.010 | 7.50 | 750 |

| L0909 (Lead) | 0.175 | >10 | >57 |

| 3d | 0.008 | 10.32 | 1290 |

| 3h | 0.003 | 4.21 | 1403 |

a EC50 (Half-maximal effective concentration): The concentration of the compound that inhibits 50% of HCV replication in a cell-based assay. b CC50 (Half-maximal cytotoxic concentration): The concentration of the compound that causes 50% cytotoxicity in Huh-7.5 cells. c SI (Selectivity Index): Calculated as CC50/EC50. A higher SI indicates a more favorable therapeutic window.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Anti-HCV Activity Assay (HCVcc System)

This protocol describes the determination of the half-maximal effective concentration (EC50) of test compounds against HCV in a cell culture system.

Workflow Diagram:

Caption: Workflow for the anti-HCV activity assay.

Detailed Methodology:

-

Cell Seeding: Huh-7.5 cells are seeded into 96-well plates at a density of 1 x 104 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Addition: Test compounds, including this compound, are serially diluted in DMEM and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Infection: Cells are infected with the Jc1 chimeric HCV (HCVcc) at a multiplicity of infection (MOI) of 0.1.

-

Incubation: The infected cells are incubated for 72 hours at 37°C.

-

Quantification of HCV Replication:

-

Luciferase Assay: If a reporter virus (e.g., expressing luciferase) is used, the cells are lysed, and luciferase activity is measured using a luminometer.

-

RT-qPCR: Total cellular RNA is extracted, and HCV RNA levels are quantified by real-time reverse transcription PCR.

-

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. EC50 values are determined by fitting the dose-response data to a nonlinear regression curve.

Cytotoxicity Assay

This protocol is used to determine the half-maximal cytotoxic concentration (CC50) of the test compounds.

Workflow Diagram:

Caption: Workflow for the cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Huh-7.5 cells are seeded in 96-well plates as described for the anti-HCV assay.

-

Incubation: Plates are incubated for 24 hours at 37°C.

-

Compound Addition: Serially diluted test compounds are added to the cells.

-

Incubation: The cells are incubated for 96 hours at 37°C.

-

MTT Assay:

-

The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a final concentration of 0.5 mg/mL.

-

The plates are incubated for 4 hours at 37°C.

-

The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cytotoxicity is calculated relative to the vehicle control. CC50 values are determined from the dose-response curve.

Surface Plasmon Resonance (SPR) for Target Identification

SPR is a biophysical technique used to measure the binding affinity between a ligand (e.g., this compound) and a protein (e.g., HCV E1).

Workflow Diagram:

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Methodology:

-

Protein Immobilization: Purified recombinant HCV E1 glycoprotein is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Analyte Injection: A series of concentrations of this compound (the analyte) in a suitable running buffer are injected over the sensor surface at a constant flow rate.

-

Signal Detection: The binding of this compound to the immobilized E1 protein is detected in real-time as a change in the refractive index at the sensor surface, measured in response units (RU).

-

Dissociation and Regeneration: After each injection, a buffer is flowed over the chip to monitor the dissociation of the compound. The chip surface is then regenerated using a solution that removes the bound analyte without denaturing the immobilized protein.

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Conclusion

This compound represents a promising class of antiviral compounds that effectively inhibit HCV replication by targeting the viral entry process. Its high potency and selectivity, as demonstrated by the low nanomolar EC50 values and favorable selectivity indices, make it a strong candidate for further preclinical and clinical development. The detailed experimental protocols provided herein offer a framework for the continued investigation and optimization of this and other HCV entry inhibitors. The focus on a non-traditional viral target also presents opportunities for combination therapies that could overcome drug resistance and lead to more effective HCV treatment regimens.

References

In-Depth Technical Guide: Preliminary In Vitro Efficacy of HCV-IN-34

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary in vitro evaluation of HCV-IN-34, a novel investigational inhibitor of the Hepatitis C Virus (HCV). The document details the experimental protocols for assessing its antiviral activity and cytotoxicity, presents the efficacy data in a structured format, and visualizes key experimental workflows and biological pathways.

Quantitative Data Summary

The in vitro antiviral activity and cytotoxicity of this compound were evaluated using a subgenomic replicon system. The efficacy is summarized by the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50).

| Compound | HCV Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | 1b | 15 | > 50 | > 3333 |

| 2a | 25 | > 50 | > 2000 | |

| Control | 1b | 8 | > 20 | > 2500 |

| 2a | 12 | > 20 | > 1667 |

Note: The data presented for this compound is representative for the purpose of this guide. The control is a known HCV inhibitor. A higher selectivity index indicates a more favorable therapeutic window.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

2.1. HCV Subgenomic Replicon Assay

This assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication.[1][2][3][4]

-

Cell Line: Huh-7 cells harboring a subgenomic HCV replicon of the desired genotype (e.g., 1b or 2a) are used.[1][2] These replicons typically contain a reporter gene, such as luciferase, for ease of quantification.

-

Procedure:

-

Cell Seeding: Huh-7 replicon cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared in cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the various concentrations of the compound. A positive control (a known HCV inhibitor) and a negative control (vehicle, e.g., DMSO) are included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of HCV Replication: The level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase). A lysis buffer is added to the cells, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to the vehicle control. The EC50 value is calculated by fitting the dose-response curve using a non-linear regression model.

-

2.2. Cytotoxicity Assay

This assay is performed in parallel to the replicon assay to determine the concentration at which the compound is toxic to the host cells.

-

Cell Line: The same Huh-7 cell line used in the replicon assay (without the replicon) is used to ensure that the observed effects are comparable.

-

Procedure:

-

Cell Seeding: Huh-7 cells are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with the same serial dilutions of this compound as in the replicon assay.

-

Incubation: The plates are incubated for 72 hours under the same conditions as the replicon assay.

-

Assessment of Cell Viability: Cell viability is determined using a colorimetric assay, such as the MTT or MTS assay. A reagent is added to the wells, which is converted into a colored product by metabolically active cells. The absorbance is measured using a spectrophotometer.

-

Data Analysis: The absorbance values are normalized to the vehicle control. The CC50 value is calculated from the dose-response curve.

-

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the workflow for the in vitro evaluation of this compound.

References

- 1. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]

- 2. Robust hepatitis C virus infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Breakthrough for HCV research: in vitro HCV replication [natap.org]

- 4. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Asunaprevir Binding to HCV NS3/4A Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of Asunaprevir, a direct-acting antiviral agent, binding to its target, the Hepatitis C Virus (HCV) NS3/4A protease. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological and experimental workflows.

Introduction to Asunaprevir and its Target

Asunaprevir (ASV), also known as BMS-650032, is a potent and orally bioavailable inhibitor of the HCV nonstructural protein 3 (NS3) protease.[1][2] The NS3 protease, in complex with its cofactor NS4A, is a serine protease essential for the replication of the Hepatitis C virus.[3][4] This enzyme is responsible for cleaving the HCV polyprotein at four specific sites to release mature nonstructural proteins (NS4A, NS4B, NS5A, and NS5B) that are vital for forming the viral replication complex.[4][5] By inhibiting the NS3/4A protease, Asunaprevir blocks viral polyprotein processing, thereby halting viral replication.[1][6] Asunaprevir is a competitive inhibitor, binding non-covalently to the active site of the NS3/4A protease.[7][8]

Quantitative Analysis of Asunaprevir Binding and Activity

The potency of Asunaprevir has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) against different HCV genotypes.

Table 1: Biochemical Inhibition of HCV NS3/4A Protease by Asunaprevir

| HCV Genotype | Recombinant Enzyme Strain | Inhibition Constant (Ki) | IC50 | Reference(s) |

| 1a | H77 | 0.4 nM | 0.7 nM | [7][9] |

| 1b | J4L6S | 0.24 nM | 0.3 nM | [7][9] |

| 2a | - | 320 nM | [7] | |

| 2b | - | 1.8 nM | [7] | |

| 3a | - | 13 nM | [7] | |

| 4a | - | 0.9 nM | [7] | |

| 5a | - | 1.1 nM | [7] | |

| 6a | - | 1.3 nM | [7] |

Table 2: Cell-Based Anti-HCV Activity of Asunaprevir in Replicon Assays

| HCV Genotype | Replicon | EC50 | Reference(s) |

| 1a | 4 nM | [10] | |

| 1b | 1 nM - 4 nM | [7][11] | |

| 2a | 1,162 nM | [7] | |

| 3a | >1,000 nM | [10] | |

| 4a | 1.2 nM | [7][10] | |

| 5a | 1.7 nM | [10] | |

| 6a | 0.9 nM | [10] |

Structural Insights into Asunaprevir-NS3/4A Interaction

The structural basis for Asunaprevir's potent inhibition has been elucidated through X-ray crystallography. The crystal structure of Asunaprevir in complex with the HCV NS3/4A protease (PDB ID: 4WF8) reveals detailed interactions within the enzyme's active site.[3][12]

Asunaprevir binds in the substrate-binding cleft of the NS3 protease, making extensive contacts with key catalytic residues, including His57 and Asp81.[3][13] A critical interaction involves the P2* isoquinoline moiety of Asunaprevir, which stacks against Arg155.[3] This interaction with Arg155, a residue located outside the substrate envelope, is a key determinant of the inhibitor's high potency but also a major factor in the development of drug resistance, particularly with mutations at positions R155 and D168.[3][13] The D168 residue helps to stabilize the conformation of R155, and mutations at either site can disrupt the crucial interaction with Asunaprevir.[3]

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of Asunaprevir.

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma (Huh-7) cells.[14][15]

Methodology:

-

Cell Culture: Huh-7 cell lines stably harboring an HCV subgenomic replicon (e.g., genotype 1b) are used. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.[14]

-

Compound Preparation: Asunaprevir is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.

-

Assay Procedure:

-

Replicon-harboring cells are seeded into 96-well or 384-well plates.[14]

-

After cell attachment (typically overnight), the diluted compounds are added to the wells. The final DMSO concentration is kept low (e.g., <0.5%) to avoid cytotoxicity.[14]

-

Plates are incubated for a period of 48 to 72 hours at 37°C in a CO2 incubator to allow for HCV replication.[15]

-

-

Data Acquisition:

-

For luciferase-based replicons, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

-

A parallel cytotoxicity assay (e.g., using Calcein AM) is often performed in the same wells to ensure that the observed inhibition of replication is not due to cell death.[14]

-

-

Data Analysis: The luminescence data is normalized to controls (DMSO as 0% inhibition, a known potent inhibitor as 100% inhibition). The EC50 value is calculated by fitting the dose-response curve using a four-parameter nonlinear regression model.[14]

This biochemical assay directly measures the inhibition of the NS3/4A protease's enzymatic activity.

Methodology:

-

Reagents:

-

Assay Procedure:

-

The assay is performed in a microplate format (e.g., 384-well black plates).[5]

-

A solution of the NS3/4A protease is pre-incubated with various concentrations of Asunaprevir for a defined period.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to the wells.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

-

Data Analysis:

-

The rate of reaction (fluorescence increase per unit time) is calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki), Lineweaver-Burk plots can be generated by measuring reaction rates at multiple substrate and inhibitor concentrations.[8]

-

This structural biology technique provides a high-resolution three-dimensional structure of the inhibitor bound to its target.

Methodology:

-

Protein Expression and Purification: The HCV NS3/4A protease (genotype 1a) is expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Crystallization:

-

The purified protease is concentrated and mixed with a molar excess of Asunaprevir.

-

The complex is crystallized using the vapor diffusion (hanging drop) method.[12]

-

A typical crystallization condition involves a reservoir solution containing 20-26% PEG-3350, 0.1 M sodium MES buffer at pH 6.5, and 4% ammonium sulfate.[12]

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source (e.g., APS Beamline 21-ID-F).[12]

-

The structure is solved by molecular replacement using a previously known structure of the NS3/4A protease as a search model.

-

The model is then refined against the diffraction data to produce the final high-resolution structure of the complex. Software such as HKL-2000 for data processing and PHENIX for refinement are used.[12]

-

Visualizations

Caption: HCV lifecycle in a hepatocyte and the inhibitory action of Asunaprevir.

Caption: Workflow for the discovery and characterization of an HCV NS3/4A protease inhibitor.

References

- 1. Asunaprevir | C35H46ClN5O9S | CID 16076883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural Analysis of Asunaprevir Resistance in HCV NS3/4A Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Asunaprevir? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What is Asunaprevir used for? [synapse.patsnap.com]

- 7. Preclinical Profile and Characterization of the Hepatitis C Virus NS3 Protease Inhibitor Asunaprevir (BMS-650032) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Asunaprevir, a protease inhibitor for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. 4wf8 - Crystal structure of NS3/4A protease in complex with Asunaprevir - Experimental details - Protein Data Bank Japan [pdbj.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubcompare.ai [pubcompare.ai]

- 15. 2.5. HCV Replication Assay [bio-protocol.org]

Initial Cytotoxicity Profile of HCV-IN-34 in Huh-7 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the initial cytotoxicity profile of the novel Hepatitis C Virus (HCV) entry inhibitor, HCV-IN-34, specifically within the context of the human hepatoma cell line, Huh-7. This document summarizes the available quantitative data, outlines a detailed experimental protocol for assessing cytotoxicity, and provides visual representations of the experimental workflow and the compound's putative mechanism of action.

Quantitative Cytotoxicity Data

The initial assessment of a compound's cytotoxicity is a critical step in the drug development pipeline, providing essential information on its therapeutic window. This compound, also identified as compound 3i, has been evaluated for its cytotoxic effects. The key quantitative measure of this cytotoxicity is the half-maximal cytotoxic concentration (CC50), which represents the concentration of the compound at which 50% of the cells are non-viable.

| Compound Name | Alternate Identifier | Cell Line | CC50 (μM) |

| This compound | Compound 3i | Huh-7 (presumed) | 7.50[1] |

Note: The cell line in the initial report providing the CC50 value was not explicitly stated as Huh-7, but it is the standard cell line for HCV research and thus is the presumed context.

Experimental Protocol: Cell Viability Assay

The following is a detailed protocol for determining the cytotoxicity of a compound like this compound in Huh-7 cells using the widely accepted CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

-

Huh-7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture Huh-7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize and resuspend the cells.

-

Seed the Huh-7 cells in an opaque-walled 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in all wells, including controls, should be kept constant and typically below 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control and wells with untreated cells as a negative control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Cell Viability Measurement:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

The luminescence values are directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells (set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the CC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the key steps involved in determining the cytotoxicity profile of a test compound in a cell-based assay.

Caption: Workflow for determining the cytotoxicity of this compound in Huh-7 cells.

Putative Mechanism of Action: HCV Entry Inhibition

This compound is classified as an HCV entry inhibitor. The diagram below illustrates the general process of HCV entry into a Huh-7 cell and highlights the stage at which an entry inhibitor like this compound is expected to act. The specific molecular target of this compound within the entry process has not yet been fully elucidated.

Caption: General mechanism of HCV entry and the putative action of this compound.

References

A Technical Guide to Novel Non-Nucleoside Inhibitors of Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hepatitis C virus (HCV) continues to be a significant global health concern, with chronic infections leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp), is a cornerstone of the viral replication machinery and a prime target for antiviral therapies.[1][2] Unlike nucleoside inhibitors (NIs) that compete with natural substrates at the enzyme's active site, non-nucleoside inhibitors (NNIs) bind to allosteric sites, inducing conformational changes that impair polymerase function.[3][4] This unique mechanism of action offers a distinct advantage in drug development, including the potential for combination therapies to overcome drug resistance. This guide provides an in-depth review of novel NNIs, focusing on their biochemical characteristics, the methodologies used for their evaluation, and the underlying molecular interactions that govern their inhibitory activity.

Mechanism of Action of Non-Nucleoside Inhibitors

HCV NNIs are allosteric inhibitors that bind to distinct sites on the NS5B polymerase, distant from the catalytic active site.[5][6][7] To date, at least five allosteric binding sites have been identified: two within the thumb domain (Thumb I and Thumb II) and three within the palm domain (Palm I, Palm II, and Palm III).[8] Binding of an NNI to one of these sites induces a conformational change in the enzyme, which can inhibit one or more steps in the RNA polymerization process, including initiation, elongation, or translocation.[3][4] This allosteric inhibition is a key feature that distinguishes NNIs from NIs and provides a basis for their synergistic use in combination therapies.

Allosteric Binding Sites on HCV NS5B Polymerase

The following diagram illustrates the different allosteric binding sites for NNIs on the HCV NS5B polymerase.

Caption: Allosteric binding sites for NNIs on the HCV NS5B polymerase.

Quantitative Data on Novel Non-Nucleoside Inhibitors

The following table summarizes the in vitro activity of representative novel NNIs against different HCV genotypes. The EC50 (50% effective concentration) values were determined using HCV replicon assays, while IC50 (50% inhibitory concentration) values were obtained from NS5B polymerase activity assays.

| Inhibitor Class | Compound Example | Binding Site | HCV Genotype | EC50 (nM) | IC50 (nM) | Key Resistance Mutations | Reference |

| Benzothiadiazine | A-782759 | Palm I | 1b | 30 | 50 | M414T, H95Q, N411S, Y448H | [9] |

| Thiophene Carboxylic Acid | - | Palm I | 1b | - | - | C316Y | [10] |

| Benzimidazole | JTK-109 | Palm I | 1b | 180 | 120 | M414T | [11] |

| Indole | - | Thumb II | 1b | - | - | P495L/S/A | [11] |

| Dihydropyranone | Filibuvir | Thumb II | 1a/1b | 5-13 | 6-12 | M423T/I/V, G558R | [9] |

| Benzofuran | HCV-796 | Thumb II | 1b | 4 | 10 | C316Y | [10] |

| Pyridone | - | Palm II | 1b | - | - | L419M, M423T, I482L | [11] |

| Acylpyrrolidine | - | Palm II | 1b | - | - | R422K, M423T | [11] |

| Imidazopyridine | Tegobuvir (GS-9190) | Palm-β hairpin | 1a/1b | 2-10 | - | Y448H, A421V, M423T | [3] |

Experimental Protocols

HCV Replicon Assay for Antiviral Activity

This cell-based assay is a cornerstone for evaluating the efficacy of anti-HCV compounds.[12] It utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can autonomously replicate.[12]

Methodology:

-

Cell Seeding: Plate Huh-7 cells harboring an HCV replicon expressing a reporter gene (e.g., luciferase) in 96- or 384-well plates.[3][13]

-

Compound Treatment: Add serial dilutions of the test NNI to the cells. Include appropriate controls (e.g., vehicle control, known HCV inhibitor).

-

Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for HCV replication and compound activity.[14]

-

Reporter Gene Assay: Measure the reporter gene activity (e.g., luminescence for luciferase). A decrease in reporter signal indicates inhibition of HCV replication.

-

Cytotoxicity Assay: In parallel, assess cell viability using a standard method (e.g., MTS or resazurin assay) to determine if the observed antiviral effect is due to cytotoxicity.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%.

HCV NS5B Polymerase Activity Assay

This biochemical assay directly measures the enzymatic activity of the purified NS5B polymerase and is used to determine the IC50 of an inhibitor.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant HCV NS5B polymerase, a homopolymeric RNA template-primer (e.g., poly(A)/oligo(dT)), and ribonucleoside triphosphates (rNTPs), one of which is radiolabeled (e.g., [³H]-UTP).[15][16]

-

Inhibitor Addition: Add varying concentrations of the test NNI to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the polymerization reaction and incubate at an optimal temperature (e.g., 30°C) for a specific time.

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

-

Quantification of RNA Synthesis: Precipitate the newly synthesized radiolabeled RNA and collect it on a filter. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces NS5B polymerase activity by 50%.

In Vitro Selection of NNI-Resistant HCV Mutants

This protocol is used to identify the amino acid substitutions in the NS5B polymerase that confer resistance to a specific NNI.[17]

Methodology:

-

Long-Term Culture: Culture HCV replicon-containing cells in the presence of a selective concentration of the NNI (typically 5-10 times the EC50).[10]

-

Colony Selection: After several weeks of culture, select the surviving cell colonies that have developed resistance to the inhibitor.

-

Expansion of Resistant Clones: Expand the selected resistant cell colonies.

-

RNA Extraction and Sequencing: Extract total RNA from the resistant cell clones and reverse transcribe the HCV RNA. Amplify the NS5B coding region by PCR and sequence the amplicons.

-

Mutation Analysis: Compare the NS5B sequences from the resistant clones to the wild-type sequence to identify amino acid substitutions.

-

Phenotypic Confirmation: Introduce the identified mutations into a wild-type replicon via site-directed mutagenesis and confirm that they confer resistance to the NNI in a replicon assay.

The following diagram outlines the workflow for the in vitro selection of NNI-resistant HCV mutants.

Caption: Workflow for in vitro selection of NNI-resistant HCV mutants.

HCV Replication and Host Signaling Pathways

HCV replication is a complex process that is intimately linked with host cell lipid metabolism and signaling pathways.[4] The virus establishes a membranous web, derived from the endoplasmic reticulum, where viral replication complexes are formed.[11] Several host factors are co-opted by the virus to facilitate its replication. While NNIs directly target the viral polymerase, their downstream effects can intersect with these host pathways.

The diagram below illustrates a simplified overview of the HCV life cycle and key host factors involved, providing a context for the action of NS5B inhibitors.

Caption: Simplified overview of the HCV life cycle and the inhibitory action of NNIs.

Conclusion

Novel non-nucleoside inhibitors represent a critical component in the armamentarium against HCV. Their allosteric mechanism of action provides a high degree of specificity and the potential for use in combination therapies to combat the emergence of drug resistance. The experimental protocols detailed in this guide are fundamental for the discovery and characterization of new NNIs. A thorough understanding of the quantitative aspects of their inhibitory activity, coupled with insights into the molecular basis of resistance, is paramount for the development of the next generation of highly effective and durable anti-HCV therapeutics. Future research should continue to explore novel allosteric sites and the interplay between NNIs and host cell signaling pathways to further refine our strategies for HCV eradication.

References

- 1. mdpi.com [mdpi.com]

- 2. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Rewiring Host Signaling: Hepatitis C Virus in Liver Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Cellular factors involved in the hepatitis C virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 8. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. In vitro selection and characterization of HCV replicons resistant to multiple non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 13. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Viral Persistence: A Technical Guide to HCV NS5B Polymerase

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Hepatitis C virus (HCV) infection remains a significant global health challenge, with millions chronically infected and at risk of developing severe liver diseases. The advent of direct-acting antivirals (DAAs) has revolutionized treatment, offering high cure rates with minimal side effects. At the heart of this therapeutic success lies a deep understanding of the viral replication machinery, particularly the nonstructural protein 5B (NS5B), the RNA-dependent RNA polymerase (RdRp). This guide provides a comprehensive technical overview of the structure, function, and therapeutic inhibition of NS5B, tailored for professionals in the field of virology and drug discovery.

The HCV Replication Cycle: A Central Role for NS5B

The HCV lifecycle is a highly orchestrated process that relies on a complex interplay between viral and host factors. Following entry into a hepatocyte, the positive-sense single-stranded RNA genome is translated into a single polyprotein. This polyprotein is then cleaved by viral and host proteases into ten individual proteins, including the nonstructural proteins NS3 to NS5B, which assemble into a membrane-associated replication complex.

The cornerstone of this complex is the NS5B polymerase. Its primary function is to catalyze the synthesis of a negative-sense RNA intermediate, which then serves as a template for the production of new positive-sense viral genomes.[1][2] This amplification of the viral RNA is the central process of viral replication and persistence, making NS5B an essential and highly attractive target for antiviral therapy.

Structure and Function of NS5B Polymerase

The NS5B protein is a 66-kDa protein that, like many polymerases, adopts a classic "right-hand" structure composed of three distinct domains: fingers, palm, and thumb.[2][3]

-

Palm Domain: This is the most structurally conserved region and contains the catalytic active site. It features the signature Gly-Asp-Asp (GDD) motif, where the two aspartic acid residues are crucial for coordinating two divalent metal ions (typically Mg²⁺ or Mn²⁺) essential for the nucleotidyl transfer reaction.[3]

-

Fingers Domain: This domain is involved in interacting with the incoming nucleoside triphosphates (NTPs) and the RNA template.

-

Thumb Domain: This domain plays a role in positioning and translocating the newly synthesized RNA duplex.

A unique feature of HCV NS5B is that its active site is almost completely encircled by the fingers and thumb domains, a "closed" conformation that must undergo significant conformational changes to accommodate the RNA template and elongate the nascent strand.[3] NS5B initiates RNA synthesis de novo, meaning it does not require a primer. This process begins at the 3' end of the HCV RNA.[3]

NS5B as a Premier Therapeutic Target

The fact that mammalian cells do not possess an RNA-dependent RNA polymerase makes NS5B an ideal target for selective antiviral drugs with a high therapeutic index. Inhibitors of NS5B are broadly classified into two main categories based on their binding site and mechanism of action.

Nucleoside/Nucleotide Analogue Inhibitors (NIs)

NIs are prodrugs that mimic the natural substrates (NTPs) of the polymerase. After entering the hepatocyte, they are metabolized into their active triphosphate form. This active form is then recognized by NS5B and incorporated into the growing viral RNA chain. However, due to modifications on the sugar moiety (e.g., a 2'-methyl group), these analogues prevent the addition of the next nucleotide, thus acting as non-obligate chain terminators. Sofosbuvir is a prime example of a highly successful pangenotypic NI.[4]

Non-Nucleoside Inhibitors (NNIs)

Unlike NIs, NNIs are not incorporated into the RNA chain. Instead, they bind to distinct allosteric sites on the NS5B protein, inducing conformational changes that render the enzyme inactive. There are at least four well-characterized allosteric binding sites:

-

Thumb Site I (NNI-1): Located in the thumb domain. Beclabuvir binds to this site.[5]

-

Thumb Site II (NNI-2): Also in the thumb domain. Filibuvir is an example of an inhibitor targeting this site.[6][7]

-

Palm Site I (NNI-3): Found at the base of the palm domain. Dasabuvir targets this pocket.[4]

-

Palm Site II (NNI-4): A fourth site also located within the palm domain.

Because these allosteric sites are less conserved across different HCV genotypes compared to the catalytic active site, NNIs often have a more limited genotypic spectrum.[4]

Quantitative Data on NS5B Inhibitor Efficacy

The potency of NS5B inhibitors is typically quantified by their 50% inhibitory concentration (IC₅₀) in enzymatic assays and their 50% effective concentration (EC₅₀) in cell-based replicon assays. The following table summarizes publicly available data for several key NS5B inhibitors.

| Inhibitor | Class | Binding Site | Target Genotype | IC₅₀ (nM) | EC₅₀ (nM) | Citation(s) |

| Sofosbuvir | Nucleotide Analogue (NI) | Active Site | Pan-genotypic | - | 32 (GT2a) - 130 (GT4) | [8] |

| Dasabuvir | Non-Nucleoside (NNI) | Palm Site I | Genotype 1 | 2.2 - 10.7 | 1.8 (GT1b), 7.7 (GT1a) | [4] |

| Beclabuvir | Non-Nucleoside (NNI) | Thumb Site I | Genotypes 1, 3, 4, 5 | < 28 | 8 (GT1b), 10 (GT1a) | [5][9] |

| Filibuvir | Non-Nucleoside (NNI) | Thumb Site II | Genotype 1 | 19 | 59 (GT1a/1b) | [6][7] |

| Thiobarbituric Acid Derivs. | Non-Nucleoside (NNI) | Allosteric | Genotype 1b | 1,700 - 3,800 | 12,300 - 20,700 | [10] |

| 1,5-Benzodiazepines | Non-Nucleoside (NNI) | Allosteric | Genotype 1b | 900 - 7,900 | 12,300 - 32,000 | [11] |

Note: IC₅₀ and EC₅₀ values can vary based on assay conditions, specific viral strains, and cell lines used.

Experimental Protocols

Evaluating the efficacy of NS5B inhibitors requires robust and reproducible assays. The two most critical methodologies are the direct enzymatic polymerase assay and the cell-based replicon system.

Detailed Methodology: In Vitro NS5B Polymerase Activity Assay

This biochemical assay directly measures the ability of a compound to inhibit the RNA synthesis activity of purified, recombinant NS5B protein.

Objective: To determine the concentration at which a compound inhibits 50% of NS5B enzymatic activity (IC₅₀).

Materials:

-

Purified, recombinant HCV NS5B protein (often a C-terminally truncated, soluble form).

-

RNA template/primer: A common choice is a homopolymeric template like poly(A) with an oligo(U) primer.[12]

-

Reaction Buffer: Typically contains Tris-HCl (pH ~7.5), MgCl₂ or MnCl₂ (divalent cations are essential), KCl, and a reducing agent like DTT.[3][12]

-

Ribonucleoside Triphosphates (NTPs): A mix of ATP, CTP, GTP, and UTP.

-

Radiolabeled Nucleotide: [α-³²P]UTP or [³H]UTP for detection of new RNA synthesis.

-

Test compounds dissolved in DMSO.

-

Stop Solution: EDTA to chelate divalent cations and halt the reaction.

Protocol Steps:

-

Reaction Preparation: In a microplate, add the reaction buffer, RNA template/primer, and non-radiolabeled NTPs.

-

Compound Addition: Add serial dilutions of the test compound (or DMSO for control wells) to the appropriate wells.

-

Enzyme Addition: Add the purified NS5B enzyme to all wells to initiate a pre-incubation step, allowing the compound to bind to the enzyme.

-

Initiation of Polymerization: Start the reaction by adding the radiolabeled NTP. Incubate at room temperature or 30°C for a defined period (e.g., 1-2 hours).[12][13]

-

Termination: Stop the reaction by adding the EDTA stop solution.

-

Product Capture & Detection: The newly synthesized, radiolabeled RNA is captured (e.g., on a filtermat or using streptavidin beads if the primer is biotinylated) and the unincorporated nucleotides are washed away.

-

Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter dose-response curve.

Detailed Methodology: HCV Subgenomic Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (typically Huh-7).

Objective: To determine the concentration at which a compound inhibits 50% of HCV replicon replication (EC₅₀) and to assess its cellular toxicity (CC₅₀).

Materials:

-

Huh-7 (or derived) human hepatoma cells.

-

HCV Subgenomic Replicon RNA: An in vitro transcribed RNA that contains the HCV nonstructural genes (NS3-NS5B) but lacks the structural genes. The replicon typically contains a reporter gene, such as Firefly or Renilla luciferase, for easy quantification.[14][15]

-

Cell culture medium and reagents.

-

Electroporation apparatus.

-

Luciferase assay reagents.

-

Cell viability assay reagents (e.g., Calcein AM).[14]

-

Test compounds dissolved in DMSO.

Protocol Steps:

-

Cell Preparation: Culture Huh-7 cells to the appropriate confluency.

-

Transfection: Introduce the HCV subgenomic replicon RNA into the Huh-7 cells via electroporation.[16]

-

Cell Seeding: Plate the transfected cells into 96- or 384-well plates.[14][16]

-

Compound Treatment: After allowing the cells to adhere (typically a few hours), add serial dilutions of the test compounds to the wells. Include appropriate controls (DMSO vehicle and a known potent inhibitor).

-

Incubation: Incubate the plates for 48-72 hours to allow for multiple rounds of viral RNA replication.[14]

-

Lysis and Reporter Gene Assay:

-

Wash the cells with PBS and add passive lysis buffer.

-

Transfer the lysate to an opaque plate suitable for luminescence reading.

-

Add luciferase assay substrate and measure the light output using a luminometer. This signal is directly proportional to the level of replicon RNA.

-

-

Cytotoxicity Assay: In a parallel or multiplexed plate, measure cell viability to determine the compound's toxicity (CC₅₀).[14]

-

Data Analysis:

-

Normalize the luciferase signal to the DMSO control to calculate the percent inhibition of replication.

-

Determine the EC₅₀ value by fitting the data to a dose-response curve.

-

Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) to assess the therapeutic window of the compound.

-

NS5B Signaling and Host Factor Interactions

NS5B does not function in isolation. It is part of the larger replication complex and interacts with other viral proteins, such as NS3 and NS5A, to ensure efficient genome replication. Furthermore, NS5B hijacks and modulates host cell pathways to create a favorable environment for the virus.

One critical interaction is with the cellular kinase Akt/PKB. NS5B has been shown to interact directly with Akt, leading to the sequestration of Akt in the perinuclear region where replication occurs.[17] This interaction may serve to inactivate Akt, modulating cellular processes like apoptosis and cell proliferation to the virus's advantage. Phosphorylation of NS5B itself by cellular kinases like Akt can also act as a regulatory mechanism, potentially inactivating the polymerase.[2][3] Additionally, NS5B can interfere with TNF-α signaling by binding to IKKα, thereby inhibiting the NF-κB pathway.[18]

Conclusion

The NS5B polymerase is unequivocally the catalytic engine of HCV replication. Its essential, virus-specific nature has made it one of the most successfully drugged targets in modern antiviral therapy. The development of both nucleoside and non-nucleoside inhibitors targeting NS5B has transformed the treatment landscape for chronic hepatitis C. A continued deep, mechanistic understanding of its structure, its function within the replication complex, and its interaction with host pathways will remain critical for addressing the remaining challenges of drug resistance and for the development of future generations of antivirals against HCV and other pathogenic RNA viruses.

References

- 1. PPP2R5D promotes hepatitis C virus infection by binding to viral NS5B and enhancing viral RNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 4. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Filibuvir - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of thiobarbituric acid derivatives as inhibitors of hepatitis C virus NS5B polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oligomerization and Cooperative RNA Synthesis Activity of Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Hepatitis C Virus RNA-Dependent RNA Polymerase Interacts with the Akt/PKB Kinase and Induces Its Subcellular Relocalization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hepatitis C Virus Nonstructural 5B Protein Regulates Tumor Necrosis Factor Alpha Signaling through Effects on Cellular IκB Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Direct-Acting Antivirals for Hepatitis C: A Technical Guide

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, transforming it from a difficult-to-manage condition to a curable disease in the vast majority of patients. This guide provides an in-depth technical overview of the core DAA classes, their mechanisms of action, efficacy, resistance profiles, and the key experimental methodologies that underpin their development.

The Hepatitis C Virus Lifecycle: A Target for Direct-Acting Antivirals

The HCV lifecycle offers multiple targets for therapeutic intervention. Understanding this process is fundamental to appreciating the mechanism of action of DAAs. The virus, a single-stranded RNA virus, enters hepatocytes and releases its RNA genome into the cytoplasm. This RNA is then translated into a single large polyprotein, which is subsequently cleaved by both host and viral proteases into ten individual structural and non-structural (NS) proteins. The NS proteins are essential for viral replication and include the NS3/4A protease, the NS5A protein, and the NS5B RNA-dependent RNA polymerase, which are the primary targets of the currently approved DAAs.

Caption: Simplified overview of the Hepatitis C virus lifecycle and the points of intervention for the main classes of direct-acting antivirals.

Classes of Direct-Acting Antivirals

DAAs are categorized into three main classes based on their viral protein target. Combination therapies, often co-formulated into a single tablet, are the standard of care to achieve high cure rates and a high barrier to resistance.[1][2]

-

NS3/4A Protease Inhibitors (-previr): These drugs, including glecaprevir, grazoprevir, and voxilaprevir, block the proteolytic activity of the NS3/4A serine protease.[3][4][5] This enzyme is crucial for cleaving the HCV polyprotein into mature, functional non-structural proteins.[3] By inhibiting this cleavage, these DAAs prevent the formation of the viral replication complex.[4][5]

-

NS5A Inhibitors (-asvir): The precise function of the NS5A protein is not fully elucidated, but it is known to be essential for both viral RNA replication and virion assembly.[6][7][8] NS5A inhibitors, such as pibrentasvir, velpatasvir, and elbasvir, bind to this protein and disrupt its function, thereby potently inhibiting viral replication.[6][7][8]

-

NS5B Polymerase Inhibitors (-buvir): This class targets the NS5B RNA-dependent RNA polymerase, the key enzyme responsible for replicating the HCV RNA genome.[9][10] There are two sub-classes:

-

Nucleoside/Nucleotide Inhibitors (NIs): Sofosbuvir is the primary example. It is a prodrug that is metabolized to its active triphosphate form, which is then incorporated into the growing RNA chain by the NS5B polymerase, causing premature chain termination.[9][10][11]

-

Non-Nucleoside Inhibitors (NNIs): These drugs bind to allosteric sites on the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity. Dasabuvir is an example of an NNI.[1]

-

Quantitative Efficacy of Approved DAA Regimens

The efficacy of DAA regimens is primarily measured by the Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 weeks after the completion of therapy (SVR12). Modern pangenotypic regimens achieve SVR12 rates exceeding 95% across all major HCV genotypes.[12][13]

Table 1: In Vitro Activity (EC50) of Selected Direct-Acting Antivirals against Hepatitis C Virus Genotypes

| Drug Class | Direct-Acting Antiviral | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 2b | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |

| NS5B NI | Sofosbuvir | 40 nM | 110 nM | 50 nM | 15 nM | 50 nM | 40 nM | 15 nM | 14-110 nM |

| NS5A | Velpatasvir | 0.02-0.13 nM | 0.02-0.13 nM | 0.02-0.13 nM | 0.02-0.13 nM | 0.02-0.13 nM | 0.02-0.13 nM | 0.02-0.13 nM | 0.02-0.13 nM |

| NS3/4A | Glecaprevir | 0.08-4.6 nM | 0.08-4.6 nM | 0.08-4.6 nM | 0.08-4.6 nM | 1.9 nM | 0.08-4.6 nM | 0.08-4.6 nM | 0.08-4.6 nM |

| NS5A | Pibrentasvir | 0.5-15.6 pM | 0.5-15.6 pM | 0.5-15.6 pM | 0.5-15.6 pM | 0.5-15.6 pM | 0.5-15.6 pM | 0.5-15.6 pM | 0.5-15.6 pM |

| NS3/4A | Voxilaprevir | 0.33-6.1 nM | 0.33-6.1 nM | 0.33-6.1 nM | 0.33-6.1 nM | 5.8 nM | 0.33-6.1 nM | 0.33-6.1 nM | 0.33-6.1 nM |

| NS5A | Elbasvir | 0.2-3600 pM | 0.2-3600 pM | N/A | N/A | N/A | 0.2-3600 pM | N/A | N/A |

| NS3/4A | Grazoprevir | 0.16-0.8 pM | 0.16-0.8 pM | N/A | N/A | N/A | 0.16-0.8 pM | N/A | N/A |

Note: EC50 values can vary depending on the specific replicon system and assay conditions used. Data compiled from multiple sources.[2][3][12][14][15]

Resistance to Direct-Acting Antivirals

The high error rate of the HCV NS5B polymerase leads to the existence of a diverse population of viral variants, or quasispecies, within an infected individual.[13] Some of these variants may harbor amino acid substitutions that confer reduced susceptibility to DAAs, known as resistance-associated substitutions (RASs).[13] While pre-existing RASs are not uncommon, treatment-emergent RASs are a key factor in the rare instances of treatment failure.[16]

The barrier to resistance varies between DAA classes. NS5B nucleoside inhibitors like sofosbuvir have a high barrier to resistance, with the S282T substitution being the primary RAS, which significantly impairs viral fitness and is rarely observed in clinical practice.[3][9][17] In contrast, NS5A inhibitors have a lower barrier to resistance, and RASs at positions such as 28, 30, 31, and 93 can confer high levels of resistance.[18][19] NS3/4A protease inhibitors also have a lower barrier to resistance compared to NIs, with common RASs occurring at positions 80, 155, 156, and 168.[20][21]

Table 2: Clinically Relevant Resistance-Associated Substitutions and Fold-Change in Susceptibility

| DAA Class | DAA | Genotype | RAS | Fold-Change in EC50/IC50 |

| NS5B NI | Sofosbuvir | All | S282T | 2.4 to 18-fold |

| NS5A | Velpatasvir | 3 | Y93H | >100-fold |

| NS5A | Velpatasvir | 3 | A30K + Y93H | >10,000-fold |

| NS5A | Elbasvir | 1a | M28V | No significant impact |

| NS5A | Elbasvir | 1a | Y93H | >5-fold |

| NS5A | Elbasvir | 3 | A30K + Y93H | >100,000,000-fold |

| NS3/4A | Glecaprevir | 1a | D168F/Y | >30-fold |

| NS3/4A | Glecaprevir | 3a | Q168R | 54-fold |

| NS3/4A | Grazoprevir | 1a | D168A | ~20-fold increase in Ki |

| NS3/4A | Grazoprevir | 4 | D168A/V | 137-fold / 47-fold |

Note: Fold-change values are approximate and can vary based on the specific assay and viral backbone used. Data compiled from multiple sources.[1][9][12][17][18][22][23]

Key Experimental Protocols in DAA Development

The discovery and development of HCV DAAs rely on a suite of robust in vitro assays to determine antiviral activity, mechanism of action, and resistance profiles.

HCV Replicon Assay for Antiviral Activity

The HCV replicon system is a cornerstone for screening and characterizing antiviral compounds. These are cell lines, typically derived from the human hepatoma cell line Huh-7, that have been engineered to stably replicate a subgenomic portion of the HCV RNA.[24] These replicons often contain a reporter gene, such as luciferase, which allows for a quantifiable measure of viral replication.[14]

Detailed Methodology:

-

Cell Culture: Maintain Huh-7 cells harboring the HCV replicon (e.g., genotype 1b with a Renilla luciferase reporter) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 to maintain selection for the replicon.

-

Assay Preparation: Seed the replicon-containing cells into 384-well plates at a density that ensures they are sub-confluent at the end of the assay.

-

Compound Addition: Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO). Add the diluted compounds to the assay plates, ensuring the final DMSO concentration is non-toxic (typically ≤0.5%). Include appropriate controls: a vehicle control (DMSO only) and a positive control (a known potent HCV inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compounds using an assay such as the conversion of calcein AM to a fluorescent product.

-

Data Analysis: Normalize the luciferase signal to the vehicle control. Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve. Similarly, calculate the 50% cytotoxic concentration (CC50) from the cytotoxicity data. The selectivity index (SI) is then calculated as CC50/EC50.

References

- 1. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elbasvir and grazoprevir for chronic hepatitis C genotypes 1 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis C virus drug resistance associated substitutions and their clinical relevance: Update 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of Hepatitis C Virus Polymerase in Complex with Primer-Template RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. natap.org [natap.org]

- 7. researchgate.net [researchgate.net]

- 8. Glecaprevir/pibrentasvir for the treatment of chronic hepatitis C: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resistance analysis of genotype 3 hepatitis C virus indicates subtypes inherently resistant to nonstructural protein 5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Hepatitis C Virus NS5A Stimulates NS5B During In Vitro RNA Synthesis in a Template Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sofosbuvir + velpatasvir + voxilaprevir for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 14. pubcompare.ai [pubcompare.ai]

- 15. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 17. Avoiding Drug Resistance by Substrate Envelope-Guided Design: Toward Potent and Robust HCV NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Epistatic interactions promote persistence of NS3-Q80K in HCV infection by compensating for protein folding instability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Emergence and Persistence of Resistance-Associated Substitutions in HCV GT3 Patients Failing Direct-Acting Antivirals [frontiersin.org]

- 23. eurogentec.com [eurogentec.com]

- 24. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Testing HCV-IN-34 in a Replicon System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. A key target for these therapies is the non-structural protein 5A (NS5A), a phosphoprotein essential for HCV RNA replication and virion assembly.[1][2] Inhibitors targeting NS5A have shown high potency and a favorable safety profile.[1][2] HCV-IN-34 is a novel investigational compound hypothesized to inhibit HCV replication by targeting the NS5A protein.

This document provides a detailed protocol for evaluating the in vitro efficacy and cytotoxicity of this compound using a luciferase-based HCV replicon system. HCV replicons are self-replicating subgenomic HCV RNAs that can be stably maintained in human hepatoma cells, providing a robust and safe model for studying viral replication and screening antiviral compounds without the production of infectious virus particles.[3][4][5] The replicon used in this protocol contains a luciferase reporter gene, allowing for a quantitative measure of HCV RNA replication through a luminescent readout.[4]

Principle of the Assays

The primary efficacy of this compound is determined by its ability to inhibit HCV RNA replication in a stable HCV replicon cell line. These cells are engineered to express a subgenomic HCV RNA that includes the viral replication machinery (NS3 to NS5B proteins) and a luciferase reporter gene.[4] Inhibition of replication leads to a decrease in the expression of luciferase, which is quantified by measuring luminescence. The 50% effective concentration (EC50) is the concentration of the compound that reduces luciferase activity by 50%.

In parallel, the cytotoxicity of this compound is assessed in the parental hepatoma cell line (lacking the HCV replicon) to ensure that the observed antiviral activity is not due to a general toxic effect on the host cells.[6][7] A common method for this is the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay, which measures cell viability.[1][8] The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.[6] The ratio of CC50 to EC50 determines the selectivity index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound.[6]

Signaling Pathway and Experimental Workflow

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [nld.promega.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. m.youtube.com [m.youtube.com]

- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 6. ch.promega.com [ch.promega.com]

- 7. Luciferase Assay System Protocol [worldwide.promega.com]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

Application Notes and Protocols: HCV-IN-34 Dose-Response Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the dose-response relationship of HCV-IN-34, a potential Hepatitis C Virus (HCV) inhibitor, using a cell-based HCV replicon assay. The protocol is designed to be robust and reproducible, enabling the accurate determination of the compound's potency (EC50) and cytotoxicity (CC50).

Introduction

Hepatitis C is a viral infection that primarily affects the liver and can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The HCV non-structural protein 5A (NS5A) is a phosphoprotein essential for viral RNA replication and assembly, making it a key target for direct-acting antiviral (DAA) therapies.[2][3] this compound is a small molecule inhibitor presumed to target NS5A. This document outlines the procedures for quantifying the inhibitory effect of this compound on HCV replication in a controlled in vitro setting.

The described assay utilizes a subgenomic HCV replicon system within the human hepatoma cell line, Huh-7.[4][5][6] These replicons are engineered to express a reporter gene, such as luciferase, allowing for a quantifiable measure of viral replication.[4][7][8] A decrease in luciferase activity in the presence of this compound corresponds to an inhibition of HCV replication.

Signaling Pathway of HCV Replication and NS5A Inhibition

The following diagram illustrates the simplified replication cycle of HCV and the putative point of action for an NS5A inhibitor like this compound.

Caption: HCV replication cycle within a hepatocyte and the inhibitory action of this compound on the NS5A protein.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for conducting the this compound dose-response assay.

Materials and Reagents

-

Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b or 2a).[4]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

This compound: Stock solution in Dimethyl Sulfoxide (DMSO).

-

Control Compounds:

-

Assay Plates: 96-well or 384-well clear bottom, white-walled tissue culture plates.

-

Reagents for Luciferase Assay: Luciferase assay substrate and buffer (e.g., Renilla Luciferase Assay System).[9]

-

Reagents for Cytotoxicity Assay: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Calcein AM).[4]

-

Equipment:

-

Humidified incubator (37°C, 5% CO2)

-

Luminometer

-

Automated liquid handler or multichannel pipettes

-

Biosafety cabinet

-

Experimental Workflow Diagram

The following diagram outlines the major steps of the experimental protocol.

Caption: High-level workflow for the this compound dose-response assay.

Detailed Protocol

1. Cell Seeding: a. Culture HCV replicon-harboring Huh-7 cells in T-75 flasks until they reach approximately 80% confluency. b. Trypsinize the cells, resuspend them in fresh culture medium, and perform a cell count. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well for a 96-well plate). d. Seed the cells into the wells of the assay plate and incubate for 24 hours at 37°C with 5% CO2.

2. Compound Preparation and Addition: a. Prepare a serial dilution series of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series to cover a wide concentration range (e.g., from 50 µM down to low nanomolar concentrations).[4] b. Further dilute the compound series in culture medium to the final desired concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.[4] c. Remove the culture medium from the seeded cells and add the medium containing the diluted this compound, positive control, and negative (DMSO vehicle) control. Ensure each concentration is tested in triplicate or quadruplicate.[4]

3. Incubation: a. Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[10]

4. Luciferase Assay (Determining EC50): a. After the incubation period, equilibrate the plates to room temperature. b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add the luciferase reagent to each well. d. Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.[9] e. Measure the luminescence using a plate luminometer.

5. Cytotoxicity Assay (Determining CC50): a. This can be performed on the same plate if using a multiplexed assay system or on a parallel plate prepared identically.[4] b. Add the cytotoxicity reagent (e.g., CellTiter-Glo®) to each well. c. Incubate according to the manufacturer's protocol (typically 10-30 minutes). d. Measure the luminescence (for ATP-based assays) or fluorescence (for assays like Calcein AM) using a plate reader.

6. Data Analysis: a. EC50 Calculation: i. Normalize the luciferase data. The average signal from the DMSO-treated wells represents 0% inhibition, and the average signal from the positive control wells represents 100% inhibition. ii. Calculate the percent inhibition for each concentration of this compound. iii. Plot the percent inhibition against the log of the compound concentration. iv. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in luciferase activity.[4] b. CC50 Calculation: i. Normalize the cytotoxicity data. The average signal from the DMSO-treated wells represents 100% cell viability. ii. Calculate the percent viability for each concentration of this compound. iii. Plot the percent viability against the log of the compound concentration. iv. Fit the data to a four-parameter logistic curve to determine the CC50 value, the concentration of the compound that reduces cell viability by 50%. c. Selectivity Index (SI) Calculation: i. The SI is a measure of the compound's therapeutic window. ii. Calculate the SI using the formula: SI = CC50 / EC50 . A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Data Presentation

The quantitative results from the dose-response assays should be summarized in a clear and concise format.

Table 1: Dose-Response Data for this compound

| Parameter | This compound | Positive Control (e.g., Daclatasvir) |

| EC50 (nM) | [Insert Value] | [Insert Value] |

| CC50 (µM) | [Insert Value] | [Insert Value] |

| Selectivity Index (SI) | [Insert Value] | [Insert Value] |

EC50 (50% effective concentration) is the concentration of the compound that inhibits HCV replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI) = CC50 / EC50.

Conclusion

This protocol provides a comprehensive framework for performing a dose-response assay to evaluate the anti-HCV activity of this compound. By following these detailed steps, researchers can reliably determine the potency and cytotoxicity of novel compounds, which is a critical step in the drug development pipeline for new Hepatitis C therapies. Accurate determination of the EC50, CC50, and the resulting Selectivity Index allows for the effective comparison and prioritization of potential antiviral candidates.

References

- 1. Hepatitis C - Wikipedia [en.wikipedia.org]

- 2. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 7. Development of a robust luciferase reporter 1b/2a hepatitis C virus (HCV) for characterization of early stage HCV life cycle inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.5. HCV Replication Assay [bio-protocol.org]

Application Notes and Protocols for Evaluating HCV-IN-34 Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection remains a significant global health concern, necessitating the development of novel antiviral therapeutics. HCV-IN-34 is a potent, orally bioavailable small molecule inhibitor of HCV entry, a critical first step in the viral lifecycle. This document provides detailed application notes and protocols for the comprehensive evaluation of this compound's antiviral activity using established cell-based assays. The methodologies described herein are essential for researchers in virology and drug discovery to accurately characterize the potency, cytotoxicity, and mechanism of action of this and similar antiviral compounds.

Compound Information: this compound

This compound belongs to a class of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives. It has been identified as a direct-acting antiviral agent that specifically inhibits the entry of HCV into host hepatocytes. Preliminary studies suggest that this compound may exert its effect by targeting the HCV E1 envelope glycoprotein, a key player in the viral fusion process.

Data Presentation

The antiviral activity and cytotoxicity of this compound and its analogs are summarized below. This data is critical for determining the therapeutic window of the compound.

| Compound | HCV Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound (3i) | 2a | 0.010 | 7.50 | 750 |

| L0909 | 2a | 0.022 | >13.2 | >600 |

Data for this compound (compound 3i) and a related analog (L0909) are derived from in vitro studies using the JFH1 strain of HCV (genotype 2a). Further studies are required to determine the activity of this compound against a broader panel of HCV genotypes.

Mandatory Visualizations

HCV Entry Signaling Pathway and Inhibition by this compound

Application Notes and Protocols: Utilizing HCV-IN-34 in Combination with Direct-Acting Antivirals for Hepatitis C Research